1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine
Description
Structural Identification and Nomenclature
1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl functional group, and a 2,4-difluorophenyl substituent. Its systematic IUPAC name is tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate , reflecting its structural components (Figure 1).
Key Structural Features:
- Piperidine backbone : A six-membered nitrogen-containing heterocycle.
- Boc group : A tert-butoxycarbonyl moiety at the 1-position, enhancing stability during synthetic processes.
- Hydroxyl group : Positioned at the 4-carbon, enabling hydrogen bonding and reactivity.
- 2,4-Difluorophenyl substituent : An aromatic ring with fluorine atoms at the 2- and 4-positions, influencing electronic and steric properties.
Table 1: Structural and Physicochemical Properties
The Boc group protects the piperidine nitrogen during synthetic modifications, while the difluorophenyl moiety enhances lipophilicity and target-binding specificity.
Historical Context in Piperidine Derivative Research
Piperidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, serving as scaffolds for analgesics, antipsychotics, and antiviral agents. The introduction of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine represents a convergence of two strategic modifications: Boc protection and fluorinated aryl substitution .
Evolution of Piperidine-Based Therapeutics:
Early Piperidine Derivatives :
- 4-Hydroxypiperidines : First synthesized in the 1960s as intermediates for morphine-like analgesics. For example, US3845062A (1974) disclosed methods to produce 4-hydroxypiperidines via hydrogenation of β-unsaturated nitriles.
- Unprotected analogs : Limited utility due to nitrogen reactivity and metabolic instability.
Introduction of Protecting Groups :
Fluorine Substitution :
Table 2: Milestones in Piperidine Derivative Development
Role in Modern Drug Discovery:
Properties
IUPAC Name |
tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLLANIYQXGZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678133 | |
| Record name | tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941711-19-9 | |
| Record name | tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine (commonly referred to as 1-Boc-DFPHP) is a piperidine derivative that has garnered interest due to its potential biological activities. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. This article explores the biological activity of 1-Boc-DFPHP, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine has the molecular formula and is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Hydroxyl Group : Positioned at the 4th carbon of the piperidine ring.
- Boc Group : A common protecting group that enhances solubility and stability.
- Difluorophenyl Substituent : Enhances lipophilicity and may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including 1-Boc-DFPHP, exhibit significant anticancer activity. The compound's structural features contribute to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : The presence of the difluorophenyl group is believed to enhance binding affinity to target proteins involved in cancer progression.
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, compounds similar to 1-Boc-DFPHP demonstrated improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their potential in treating neurological disorders.
- Cholinesterase Inhibition : Compounds with similar structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management .
- Histamine Receptor Antagonism : The compound may act as a histamine H3 receptor antagonist, influencing neurotransmitter release and potentially reducing food intake in animal models .
Structure-Activity Relationships (SAR)
The biological efficacy of 1-Boc-DFPHP can be attributed to specific structural components:
- Substituents on the Piperidine Ring : Variations in substituents can significantly alter potency and selectivity towards biological targets.
- Fluorine Atoms : The introduction of fluorine atoms has been linked to enhanced lipophilicity and binding affinity, making such compounds more effective against various targets .
Table 2: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, with notable procedures involving the use of 4-piperidone as a starting material. The synthesis typically includes steps such as:
- Formation of 4-hydroxy piperidine : This involves reducing 4-piperidone with sodium borohydride in methanol.
- Boc protection : The hydroxyl group is then protected using di-tert-butyl dicarbonate to yield 1-Boc-4-hydroxypiperidine.
The compound's molecular structure includes a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a difluorophenyl substituent, which enhances its lipophilicity and biological activity.
Neurodegenerative Diseases
Research indicates that derivatives of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine may have therapeutic potential in treating neurodegenerative diseases. The compound has been studied for its ability to inhibit certain enzymes involved in neurodegeneration, thereby potentially slowing disease progression .
Antitumor Activity
The compound serves as an important intermediate in the synthesis of antitumor agents. Its structural features allow it to interact with biological targets relevant to cancer treatment. For instance, it has been reported as a precursor for compounds that exhibit cytotoxic effects against various cancer cell lines .
Pain Management
Some studies suggest that piperidine derivatives can modulate pain pathways, making them candidates for developing analgesics. The unique structure of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine may contribute to its efficacy in pain relief by influencing receptor interactions in the central nervous system.
Study on Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine in animal models of Alzheimer's disease. The results indicated that administration of the compound led to significant improvements in cognitive function and reduced neuroinflammation markers .
Antitumor Compound Development
In another case study focused on cancer therapy, researchers synthesized several analogs of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine and tested their efficacy against multiple cancer types. One derivative demonstrated promising results with IC50 values in the low micromolar range against breast and lung cancer cell lines .
Summary of Applications
| Application Area | Description |
|---|---|
| Neurodegenerative Diseases | Potential treatment for slowing disease progression through enzyme inhibition |
| Antitumor Activity | Intermediate for synthesizing compounds targeting cancer cells |
| Pain Management | Candidates for analgesics affecting pain pathways |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine.
-
The reaction mechanism involves protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
-
Post-deprotection, the free amine can undergo further functionalization (e.g., alkylation or acylation) .
Oxidation of the Hydroxyl Group
The secondary alcohol moiety is oxidized to a ketone under controlled conditions.
| Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|
| KMnO₄ in acetone (0°C) | Conversion to 4-(2,4-difluorophenyl)-4-piperidone | 70–75% | |
| Jones reagent (CrO₃/H₂SO₄) | Ketone formation with minimal overoxidation | 68% |
-
Oxidation preserves the difluorophenyl ring’s integrity due to its electron-withdrawing properties.
-
The resulting ketone serves as a precursor for nucleophilic additions or condensations .
Esterification and Etherification
The hydroxyl group undergoes esterification or etherification to enhance solubility or modify reactivity.
Nucleophilic Substitution
The hydroxyl group is replaced via nucleophilic displacement in
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-Boc-4-(4-Fluorophenyl)-4-Hydroxypiperidine (CAS: 553631-05-3)
- Structure : Differs by a single fluorine atom at the 4-position of the phenyl ring instead of 2,4-difluorination.
- Impact: The absence of the 2-fluoro substituent reduces steric hindrance and alters electronic properties.
1-Boc-4-(4-Bromophenyl)-4-Hydroxypiperidine
- Structure : Bromine replaces fluorine at the 4-position.
- However, its lower electronegativity compared to fluorine reduces electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions .
1-Boc-4-(2-Chlorophenyl)-4-Hydroxypiperidine (CAS: 553630-94-7)
Functional Group Modifications on the Piperidine Ring
1-Boc-4-Cyano-4-(2,4-Dichlorophenyl)-Piperidine (CAS: 216311-18-1)
- Structure: Cyano group replaces the hydroxyl at the 4-position, with 2,4-dichlorophenyl substituents.
- Impact: The electron-withdrawing cyano group decreases basicity of the piperidine nitrogen, altering solubility and reactivity. Chlorine substituents enhance lipophilicity but reduce metabolic stability compared to fluorine .
1-Boc-4-(Hydroxymethyl)-4-Methyl-Piperidine
- Structure : Hydroxymethyl and methyl groups replace the hydroxyl and 2,4-difluorophenyl groups.
- Impact: Increased hydrophilicity due to the hydroxymethyl group, which may improve aqueous solubility.
Boc-Protected Piperidines with Heterocyclic Moieties
4-Anilino-1-Boc-Piperidine (CAS: 125541-22-2)
- Structure: Anilino group (phenylamino) at the 4-position.
- Impact: The amino group enables hydrogen bonding and participation in condensation reactions, making it a precursor for opioid analogs. Compared to the hydroxyl group in the target compound, the anilino moiety offers greater nucleophilicity .
1-Boc-4-Formyl-4-Methyl-Piperidine
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight | Substituents | Key Spectral Features (IR, NMR) |
|---|---|---|---|
| 1-Boc-4-(2,4-Difluorophenyl)-4-OH-Piperidine | 311.3 g/mol | 2,4-F₂Ph, OH | ν(OH): ~3400 cm⁻¹; δ(F) in ¹⁹F-NMR: -110 to -120 ppm |
| 1-Boc-4-(4-Fluorophenyl)-4-OH-Piperidine | 293.3 g/mol | 4-FPh, OH | ν(C-F): 1220–1250 cm⁻¹; δ(OH): 1.5 ppm (¹H-NMR) |
| 1-Boc-4-Cyano-4-(2,4-Cl₂Ph)-Piperidine | 355.26 g/mol | 2,4-Cl₂Ph, CN | ν(CN): 2240 cm⁻¹; δ(Cl) in ³⁵Cl-NMR: distinct shifts |
| 1-Boc-4-(4-Bromophenyl)-4-OH-Piperidine | 356.26 g/mol | 4-BrPh, OH | ν(C-Br): 600–650 cm⁻¹; δ(Br): 70 ppm (⁷⁹Br-NMR) |
Preparation Methods
Synthetic Route
A well-documented industrially applicable method involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. 4-Piperidone synthesis | 4-Piperidone hydrochloride hydrate + distilled water + liquid ammonia (alkaline conditions), extraction with toluene, drying with anhydrous MgSO4 | Conversion of 4-piperidone hydrochloride hydrate to free 4-piperidone | High yield; isolated as organic phase concentrate |
| 2. Reduction to 4-hydroxypiperidine | 4-Piperidone + sodium borohydride in methanol at 25-30°C, reflux 7-10 h, pH adjusted to 7-8 with dilute HCl, extraction with dichloromethane, drying | Selective reduction of ketone to alcohol | Yield ~82-85%; GC purity ~98.9% |
| 3. Boc protection | 4-Hydroxypiperidine + di-tert-butyl dicarbonate (Boc2O) + potassium carbonate in methanol, reflux 6-8 h, filtration, concentration, crystallization with petroleum ether | Introduction of Boc protecting group on nitrogen | Yield ~90%; GC purity ~99.5% |
Reaction Details and Notes
4-Piperidone Synthesis: The use of liquefied ammonia to alkalize the solution facilitates the liberation of free base 4-piperidone from its hydrochloride salt, which is then extracted into toluene and dried overnight with anhydrous magnesium sulfate. This step ensures a pure starting material for reduction.
Reduction Step: Sodium borohydride is added slowly under controlled temperature to reduce the ketone to the corresponding alcohol. Refluxing ensures complete reaction. pH adjustment and organic extraction remove impurities and byproducts.
Boc Protection: Di-tert-butyl dicarbonate reacts with the free amine under reflux in methanol in the presence of potassium carbonate as a base. The reaction is monitored by GC for completion. Crystallization from petroleum ether yields a white crystalline product with high purity.
Advantages of This Method
- Raw materials are commercially accessible and inexpensive.
- The process is straightforward, with simple operations suitable for scale-up.
- High yields and purity are obtained, making it suitable for pharmaceutical intermediate production.
- The product exhibits stable properties and meets stringent quality requirements.
Introduction of the 2,4-Difluorophenyl Group
While the detailed arylation step for introducing the 2,4-difluorophenyl substituent onto the 4-position of the Boc-protected hydroxypiperidine is less frequently detailed in public patents, general synthetic organic chemistry principles and related literature suggest the following approaches:
Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using appropriate halogenated 2,4-difluorophenyl reagents and the piperidine intermediate.
Direct addition or substitution on activated piperidine derivatives under controlled conditions.
The choice of method depends on the availability of starting materials and desired stereochemistry.
Summary Table of Key Preparation Parameters for N-Boc-4-hydroxypiperidine
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|---|
| 4-Piperidone liberation | 4-Piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene extraction, MgSO4 drying | Room temp | 10-12 h drying | High (not quantified) | N/A | Extraction and drying critical for purity |
| Reduction to 4-hydroxypiperidine | Sodium borohydride in methanol | 25-30 | 7-10 | 82-85 | 98.9 | Controlled addition of NaBH4 |
| Boc protection | Di-tert-butyl dicarbonate, potassium carbonate in methanol | 25-30 | 6-8 | ~90 | 99.5 | Reflux and crystallization improve purity |
Research Findings and Industrial Relevance
The described method (from patent CN104628625A) demonstrates a scalable, cost-effective synthesis with high selectivity and purity, suitable for industrial pharmaceutical intermediate production.
The intermediate N-Boc-4-hydroxypiperidine is a key building block for further functionalization, including arylation with 2,4-difluorophenyl groups.
The process avoids harsh reagents and conditions, minimizing side reactions and environmental impact.
Crystallization steps ensure isolation of stable, high-purity intermediates essential for downstream medicinal chemistry applications.
Q & A
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
